3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid
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Overview
Description
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1-sulfonic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid typically involves the reaction of naphthol with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the carbon atom bearing the chlorine atom, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The sulfonic acid group can interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure but with a diol group instead of a sulfonic acid group.
3-(Naphthalen-1-yloxy)propanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: A more complex structure with additional functional groups.
Uniqueness
3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid is unique due to the presence of both a naphthalene ring and a sulfonic acid group, which confer distinct chemical and biological properties
Properties
CAS No. |
85163-63-9 |
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Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
3-naphthalen-1-yloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H14O4S/c14-18(15,16)10-4-9-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,14,15,16) |
InChI Key |
BPSNYKMWWRVYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCS(=O)(=O)O |
Origin of Product |
United States |
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